In-Depth Technical Guide: Physicochemical Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
In-Depth Technical Guide: Physicochemical Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary and Structural Significance
In modern structure-based drug design (SBDD), the selection of a robust, predictable molecular scaffold is the foundation of successful lead generation. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid (CAS: 1374652-18-2) represents a highly privileged building block frequently utilized in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and selective kinase inhibitors [1, 3].
The structural brilliance of this molecule lies in its dual functionality:
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The N-Methyl Lactam Core: Unlike unmethylated isoquinolones, which are subject to lactam-lactim tautomerization, the N-methyl group strictly locks the molecule into the lactam conformation. This conformational rigidity provides a highly predictable hydrogen-bond acceptor (the carbonyl oxygen), which is critical for mimicking the nicotinamide moiety of NAD+ within enzyme binding pockets [4].
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The C6-Carboxylic Acid Vector: Positioned optimally on the aromatic ring, the carboxylic acid serves as a versatile synthetic handle for amidation. In SBDD, this vector typically points toward the solvent-exposed region or specific allosteric sub-pockets, allowing chemists to append diverse pharmacophores to modulate pharmacokinetic (PK) properties without disrupting the core binding interactions.
Core Physicochemical Properties
Understanding the physicochemical profile of a building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of its downstream derivatives. The table below summarizes the core metrics of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid [1, 2].
| Property | Value | Scientific Implication |
| Chemical Name | 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 1374652-18-2 | Unique identifier for sourcing and patent tracking. |
| Molecular Formula | C₁₁H₉NO₃ | Confirms elemental composition. |
| Molecular Weight | 203.19 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski’s Rule of 5. |
| LogP (Predicted) | 1.24 – 1.41 | Optimal baseline lipophilicity; ensures derivatives maintain a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~57.6 Ų | Indicates excellent cellular permeability. The lactam and carboxylic acid contribute to this metric. |
| Hydrogen Bond Donors (HBD) | 1 | Sourced entirely from the C6-carboxylic acid (-OH). |
| Hydrogen Bond Acceptors (HBA) | 3 | Sourced from the lactam carbonyl (1) and the carboxylic acid (2). |
| pKa (Aqueous) | ~4.2 | The molecule is predominantly ionized (carboxylate anion) at physiological pH (7.4), maximizing solubility in blood plasma. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, physicochemical data must be derived from self-validating experimental systems. As a Senior Application Scientist, I emphasize that how you measure a property is just as critical as the result itself.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality & Rationale: High-throughput kinetic solubility assays (typically utilizing DMSO stock spiking) often overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates. For late-stage lead optimization, true thermodynamic solubility—where the crystalline solid is in equilibrium with the solvent—is mandatory to predict oral bioavailability accurately.
Step-by-Step Methodology:
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Preparation: Weigh approximately 5 mg of crystalline 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid into a 2 mL glass HPLC vial.
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Buffer Addition: Add 1.0 mL of 50 mM Phosphate-Buffered Saline (PBS) adjusted to pH 7.4.
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Equilibration: Cap the vial and place it in a thermostatic shaker set to 37°C ± 0.5°C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid phase and the solute.
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Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 37°C to pellet any undissolved solid. Carefully extract 500 µL of the supernatant without disturbing the pellet.
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Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the buffer to prevent analyte adsorption).
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Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) using a C18 reverse-phase column. Quantify the concentration against a pre-established 5-point calibration curve of the compound dissolved in a highly soluble solvent (e.g., Methanol).
Protocol B: pKa Determination via Potentiometric Titration with Yasuda-Shedlovsky Extrapolation
Causality & Rationale: Because the unionized form of this compound (at pH < 4) exhibits limited aqueous solubility, standard aqueous titration often results in precipitation, skewing the inflection point. By conducting the titration in varying ratios of a water-miscible co-solvent (Methanol) and extrapolating to 0% co-solvent (Yasuda-Shedlovsky method), we obtain a highly accurate, artifact-free aqueous pKa.
Step-by-Step Methodology:
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Solvent Preparation: Prepare three solvent systems: 30%, 40%, and 50% Methanol in ultra-pure water (v/v), maintaining a constant ionic strength of 0.15 M using KCl.
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Sample Dissolution: Dissolve 2.0 mg of the compound in 10 mL of each solvent system.
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Titration Setup: Submerge a calibrated glass pH electrode into the solution under a continuous nitrogen purge to eliminate atmospheric CO₂ interference.
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Acid-Base Titration: Automatically titrate the solution first with standardized 0.1 M HCl to pH 2.0 to fully protonate the carboxylic acid. Subsequently, titrate with standardized 0.1 M NaOH up to pH 11.0.
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Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio using the first derivative of the titration curve. Plot the psKa values against the inverse dielectric constant of the respective solvent mixtures and extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.
Biological Applications and Workflows
Chemical Derivatization Workflow
The C6-carboxylic acid is the primary site for diversification. Standard EDC/HOBt or HATU-mediated amide coupling is typically employed to attach various amines. This workflow transforms the rigid physicochemical core into a library of targeted inhibitors.
Caption: Workflow detailing the physicochemical profiling and subsequent chemical derivatization of the core scaffold.
Mechanism of Action: PARP Inhibition
Isoquinolone derivatives are heavily utilized in oncology. In the context of PARP1 inhibition, the N-methyl lactam core acts as a direct competitive inhibitor against NAD+. By blocking the NAD+ binding pocket, the enzyme cannot synthesize poly(ADP-ribose) chains, effectively halting the repair of DNA single-strand breaks [3, 4]. In patients with BRCA1/2 mutations, this leads to a phenomenon known as synthetic lethality, resulting in tumor cell apoptosis.
Caption: Signaling pathway demonstrating the mechanism of synthetic lethality via PARP1 inhibition.
References
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Syntree: CAS 1374652-18-2 - 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid Properties. Available at: [Link]
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National Institutes of Health (PMC): Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Available at:[Link]
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National Institutes of Health (PMC): 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP). Available at:[Link]
